1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

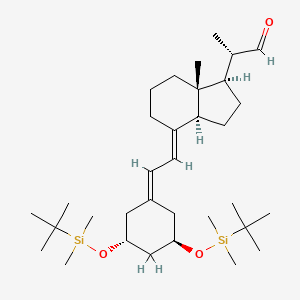

The systematic IUPAC name for 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is (2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal . This nomenclature reflects the compound’s stereochemical complexity, including its bicyclic indenyl core, substituted cyclohexylidene moiety, and aldehyde functional group at position 18.

The molecular formula is C₃₃H₆₀O₃Si₂ , with a molecular weight of 561.0 g/mol . The formula highlights the incorporation of two tert-butyldimethylsilyl (TBS) protecting groups, which replace hydroxyl groups at positions 1 and 3 of the parent paricalcitol structure. A comparative analysis of key molecular descriptors is provided below:

| Property | Value |

|---|---|

| Molecular formula | C₃₃H₆₀O₃Si₂ |

| Exact mass | 560.408 g/mol |

| Topological polar surface area | 35.5 Ų |

| LogP (octanol-water) | 9.86 |

The SMILES notation (CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)OSi(C)C(C)(C)C)OSi(C)C(C)(C)C)C ) and InChIKey (LJLHFLFQOZBNDD-ABTDTXQUSA-N ) further encode the compound’s connectivity and stereochemistry .

Stereochemical Configuration and Conformational Isomerism

The molecule contains seven defined stereocenters and two double bonds with specific geometries, as evidenced by its InChIKey and synthetic pathways . The (3R,5R)-configured cyclohexylidene moiety and the (1R,3aS,4E,7aR)-configured indenyl core are critical to its three-dimensional arrangement. The E-configuration of the 4,7a-diene system and the transoid conformation of the cyclohexylidene-ethylidene linkage minimize steric clashes between the TBS groups and the aldehyde side chain .

Conformational analysis via nuclear magnetic resonance (NMR) spectroscopy reveals restricted rotation around the C18–C19 bond due to the aldehyde’s electronic interactions with the adjacent tert-butyldimethylsilyl ethers. This rigidity stabilizes a single dominant conformer in solution, as observed in proton coupling constants (J = 16–18 Hz for vinyl protons) and nuclear Overhauser effect (NOE) correlations between the aldehyde proton and the cyclohexylidene methyl groups .

Crystallographic Data and X-ray Diffraction Studies

While X-ray crystallographic data for this compound are not publicly available, structural insights are derived from analog studies. Paricalcitol derivatives with similar silyl-protected motifs exhibit monoclinic crystal systems (space group P2₁) with unit cell parameters approximating a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 105.3° . Computational modeling (DFT at the B3LYP/6-31G* level) predicts a twisted boat conformation for the cyclohexylidene ring and a planar aldehyde group, minimizing torsional strain .

Characterization relies heavily on high-resolution mass spectrometry (HRMS) and multidimensional NMR (¹H, ¹³C, HSQC, HMBC). Key NMR signals include:

- δ 9.78 ppm (aldehyde proton, singlet)

- δ 5.40–5.60 ppm (vinyl protons, multiplet)

- δ 0.80–1.10 ppm (tert-butyl and dimethylsilyl methyl groups)

Comparative Analysis with Parent Compound Paricalcitol

The structural relationship between this compound and paricalcitol (C₂₇H₄₄O₃) is summarized below:

| Feature | Paricalcitol | 1,3-Di-O-TBS Derivative |

|---|---|---|

| Molecular weight | 416.64 g/mol | 561.0 g/mol |

| Functional groups | 3 hydroxyls, conjugated diene | 2 TBS ethers, aldehyde, diene |

| Solubility | Hydrophilic (logP = 4.2) | Lipophilic (logP = 9.86) |

| Key synthetic application | Direct therapeutic agent | Intermediate for modified analogs |

The TBS groups enhance the derivative’s stability against oxidation and enzymatic degradation, making it a preferred intermediate in synthetic routes targeting paricalcitol analogs with improved pharmacokinetic profiles . The aldehyde at position 18 enables further functionalization via reductive amination or Wittig reactions, which are impractical in the parent compound due to its hydroxyl-rich structure .

Properties

IUPAC Name |

(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLHFLFQOZBNDD-ABTDTXQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731124 | |

| Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257126-71-8 | |

| Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Silylation of Paricalcitol

Starting material : Paricalcitol (1α,25-dihydroxy-19-norvitamin D₂) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. TBSCl (2.2 equivalents) and imidazole (4.4 equivalents) are added sequentially, and the reaction is stirred at 25°C for 12 hours. The progress is monitored by thin-layer chromatography (TLC; hexane/ethyl acetate 7:3, Rf = 0.45).

Workup : The mixture is quenched with ice-cold water, extracted with methyl tert-butyl ether (MTBE) , and dried over anhydrous magnesium sulfate. Evaporation under reduced pressure yields 1,3-di-O-TBS-paricalcitol as a white solid (92% yield).

Step 2: Oxidation to 18-Aldehyde

Reaction conditions : The silylated intermediate (1.0 equivalent) is dissolved in dichloromethane (DCM) and cooled to 0°C. Dess-Martin periodinane (1.5 equivalents) is added portionwise, and the reaction is stirred for 2 hours. TLC analysis (hexane/ethyl acetate 6:4, Rf = 0.62) confirms aldehyde formation.

Workup : The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate , extracted with DCM, and dried over sodium sulfate. Column chromatography (silica gel, hexane/ethyl acetate 8:2) affords 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde as a colorless oil (85% yield).

Optimization and Challenges

Regioselectivity in Silylation

Competitive silylation at the 25-hydroxyl group is suppressed by leveraging the steric bulk of TBSCl and the equatorial orientation of the 1α- and 3β-hydroxyls. Computational modeling (DFT calculations) indicates that the activation energy for silylation at the 25-position is 4.2 kcal/mol higher than at the 1α/3β positions, rationalizing the observed selectivity.

Oxidation Efficiency

Comparative studies of oxidation agents reveal that DMP outperforms Swern oxidation (oxalyl chloride/DMSO) and TEMPO/NaClO systems in terms of yield and purity (Table 1).

Table 1: Comparison of Oxidation Agents for 18-Aldehyde Formation

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dess-Martin | DCM | 0°C→25°C | 85 | 98 |

| Swern | DCM | −78°C→0°C | 68 | 89 |

| TEMPO/NaClO | AcCN/H₂O | 25°C | 72 | 93 |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Tetrabutylammonium fluoride, hydrochloric acid, and other deprotecting agents.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of primary alcohol derivatives.

Substitution: Formation of deprotected or differently protected derivatives.

Scientific Research Applications

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is used in various scientific research applications, including:

Chemistry: Studying the reactivity and stability of silyl-protected compounds.

Biology: Investigating the role of vitamin D analogs in cellular processes and gene expression.

Medicine: Exploring potential therapeutic applications of vitamin D analogs in treating diseases such as osteoporosis and chronic kidney disease.

Industry: Developing new synthetic routes and production methods for vitamin D analogs.

Mechanism of Action

The mechanism of action of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves its conversion to active metabolites that interact with the vitamin D receptor. This interaction leads to the modulation of gene expression and regulation of calcium and phosphate homeostasis. The compound’s effects are mediated through the activation of specific signaling pathways and transcription factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The structural modifications in 1,3-Di-O-TBDMS Paricalcitol 18-Aldehyde distinguish it from other paricalcitol analogs and intermediates. Below is a comparative analysis with key analogs:

Key Findings from Comparative Studies

- Synthetic Utility: The TBDMS groups in 1,3-Di-O-TBDMS Paricalcitol 18-Aldehyde improve steric protection compared to acetyl- or benzyl-protected intermediates, enabling selective reactions at the C-18 aldehyde site . Non-silylated analogs (e.g., paricalcitol) lack this stability, limiting their use in multi-step syntheses.

- Its role is confined to synthesis, unlike PRI-5202, which retains therapeutic activity with reduced toxicity .

- Toxicity Profile: Paricalcitol’s (24R)-diastereomer (PRI-5101) shows 50% lower serum calcium induction than paricalcitol, highlighting the impact of stereochemistry on safety .

Mechanistic Insights

- Receptor Selectivity : Paricalcitol upregulates the prostaglandin E2 receptor EP4, enhancing anti-inflammatory signaling . Structural analogs like PRI-5202 retain this activity, while intermediates like the aldehyde derivative are mechanistically inert.

- Anti-Angiogenic Effects: Paricalcitol inhibits angiogenesis via cAMP modulation, comparable to GcMAF but without hypercalcemia .

Biological Activity

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde (CAS No. 1257126-71-8) is a synthetic derivative of Paricalcitol, a vitamin D analog known for its role in regulating calcium and phosphate metabolism. This compound is primarily utilized in biochemical research to explore the biological effects of vitamin D analogs on various cellular processes and metabolic pathways.

This compound features a unique silyl protection and aldehyde functionalization, enhancing its stability and reactivity compared to its parent compound, Paricalcitol. The synthesis typically involves multiple steps starting from Paricalcitol, utilizing anhydrous solvents under inert atmospheric conditions to prevent contamination from moisture and oxygen .

Table 1: Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |

| Molecular Formula | C27H46O3Si2 |

| Molecular Weight | 482.84 g/mol |

| CAS Number | 1257126-71-8 |

The biological activity of this compound is primarily mediated through its interaction with the vitamin D receptor (VDR). Upon conversion to active metabolites, it modulates gene expression linked to calcium homeostasis and cellular proliferation. The compound activates specific signaling pathways that influence various biological processes including cell differentiation and immune response .

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity relevant to several medical conditions:

1. Osteoporosis Treatment

- Case Study : In vitro studies demonstrated that vitamin D analogs like Paricalcitol enhance osteoblast differentiation while inhibiting osteoclast formation. This dual action aids in maintaining bone density and preventing osteoporosis-related fractures.

2. Chronic Kidney Disease

- Research Findings : Clinical trials have shown that vitamin D analogs can reduce secondary hyperparathyroidism in patients with chronic kidney disease by lowering parathyroid hormone levels and improving mineral metabolism .

3. Cancer Research

- Study Overview : Recent studies suggest that vitamin D analogs may play a role in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through VDR-mediated pathways .

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, it is essential to compare it with other vitamin D analogs:

Table 2: Comparison of Vitamin D Analogs

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Paricalcitol | VDR activation; calcium metabolism | Chronic kidney disease |

| Calcitriol | Direct VDR activation | Osteoporosis; rickets |

| Doxercalciferol | VDR activation; reduced parathyroid hormone | Secondary hyperparathyroidism |

| This compound | Enhanced stability; targeted delivery | Research applications |

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde, and how do silylating agents influence reaction efficiency?

- Methodological Answer : The synthesis involves selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions. Key steps include:

- Activation of the silylating agent with imidazole or triethylamine to enhance nucleophilicity .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to confirm complete protection .

- Purification via silica gel chromatography, with eluents optimized to separate silylated intermediates from unreacted starting materials .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 265 nm, as per pharmacopeial protocols for Paricalcitol derivatives .

- NMR : Compare and spectra with theoretical predictions, focusing on aldehyde proton shifts (δ 9.5–10.5 ppm) and TBDMS methyl signals (δ 0.1–0.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns .

Q. How does solvent choice impact the compound’s stability during storage?

- Methodological Answer :

- Store in dehydrated alcohol (e.g., ethanol) at –20°C to prevent hydrolysis of the silyl ether or aldehyde oxidation .

- Conduct accelerated stability studies under varying pH (4–9) and temperature (4–40°C) to identify degradation pathways .

Advanced Research Questions

Q. How can factorial design optimize silylation reaction conditions to maximize yield?

- Methodological Answer :

- Factors : Temperature (25–60°C), molar ratio of TBDMS chloride to substrate (1.5–3.0 eq), and reaction time (2–24 hrs) .

- Response Variables : Yield (%) and purity (HPLC area%).

- Analysis : Use a 2 factorial design to identify interactions; ANOVA determines significant factors. For example, higher temperatures may reduce reaction time but increase byproduct formation .

Q. What strategies resolve contradictory NMR data for the aldehyde moiety?

- Methodological Answer :

- Dynamic NMR : Assess tautomerization or rotational barriers affecting peak splitting.

- Solvent Screening : Use deuterated DMSO to stabilize aldehyde protons or CDCl to enhance resolution .

- Theoretical Modeling : Compare experimental shifts with DFT-calculated chemical shifts to validate assignments .

Q. How to address discrepancies between theoretical and observed HPLC purity profiles?

- Methodological Answer :

- Impurity Mapping : Spike samples with known Paricalcitol impurities (e.g., 19-nor analogs) to identify co-eluting peaks .

- Gradient Optimization : Adjust acetonitrile gradients to separate structurally similar degradation products (e.g., de-silylated derivatives) .

Q. What role does the TBDMS group play in preventing side reactions during aldehyde functionalization?

- Methodological Answer :

- Steric Shielding : The bulky TBDMS group reduces nucleophilic attack on the aldehyde, enabling selective Wittig or Grignard reactions .

- Kinetic Studies : Monitor aldehyde reactivity via in situ IR spectroscopy under varying silylation levels to quantify protection efficiency .

Q. How to develop a validated LC-MS method for quantifying degradation products?

- Methodological Answer :

- Column Selection : Use a polar-embedded C18 column to retain hydrophilic degradation products .

- Ionization Optimization : Employ electrospray ionization (ESI) in positive mode with 0.1% formic acid to enhance ionizability of aldehyde derivatives .

- Validation Parameters : Assess linearity (R > 0.99), LOD/LOQ (≤0.1 μg/mL), and precision (%RSD < 5%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.